2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine
Description
Significance of Pyrazole (B372694) Derivatives in Organic and Medicinal Chemistry
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone scaffold in both organic and medicinal chemistry. nih.govresearchgate.net This nucleus is a key component in a wide array of pharmacologically active agents, demonstrating its versatility and importance in drug discovery. nih.govbenthamdirect.com The chemical architecture of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired biological activities. nbinno.com
The broad spectrum of pharmacological effects exhibited by pyrazole derivatives is extensive, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. researchgate.netmdpi.com The prevalence of this scaffold in numerous approved drugs underscores its therapeutic value. nih.gov The ability of the pyrazole core to serve as a bioisostere for other functional groups and to engage in various non-covalent interactions, such as hydrogen bonding, makes it an excellent framework for designing molecules that can effectively interact with biological targets like enzymes and receptors. nbinno.com
| Drug Name | Therapeutic Class | Significance of Pyrazole Core |
|---|---|---|
| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | The pyrazole ring is crucial for the selective inhibition of the COX-2 enzyme. nih.gov |
| Rimonabant (B1662492) | Anti-obesity (Cannabinoid Receptor Antagonist) | The substituted pyrazole structure is key to its antagonist activity at the CB1 receptor. nih.gov |
| Crizotinib | Anticancer (ALK/ROS1 Inhibitor) | The aminopyrazole moiety is integral to its function as a tyrosine kinase inhibitor. nih.gov |
| Fipronil | Insecticide | The phenylpyrazole structure targets the GABA receptor in insects. |
| Difenamizole | Analgesic | Demonstrates the utility of the pyrazole scaffold in developing central nervous system agents. nih.gov |
Overview of Fluorinated Pyrazoles and their Impact on Chemical and Biological Properties
The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into the pyrazole scaffold can profoundly alter a molecule's properties. nih.gov Fluorination is a widely used strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity. mdpi.comnbinno.com
The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, steric bulk, and lipophilicity. mdpi.com Its strong electron-withdrawing nature can significantly influence the acidity and basicity of nearby functional groups, thereby affecting how the molecule interacts with biological targets. nbinno.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation through oxidation. nbinno.com This enhanced stability can lead to a longer biological half-life for drug candidates. nbinno.com In the context of pyrazoles, adding a CF3 group can improve membrane permeability, bioavailability, and binding selectivity, making fluorinated pyrazoles highly valuable in the development of new therapeutic agents and agrochemicals. nih.govmdpi.com
| Property | Impact of -CF3 Group | Rationale |
|---|---|---|
| Lipophilicity | Increases | The CF3 group is highly lipophilic, which can enhance the ability of a molecule to cross biological membranes. mdpi.comnbinno.com |
| Metabolic Stability | Increases | The high strength of the C-F bond makes the CF3 group resistant to oxidative metabolism. mdpi.comnbinno.com |
| Binding Affinity | Can Increase | The unique electronic properties of the CF3 group can lead to stronger interactions with protein targets. mdpi.com |
| Acidity/Basicity | Modulates | As a strong electron-withdrawing group, it can alter the pKa of adjacent functional groups. nbinno.com |
| Bioavailability | Can Improve | Enhanced lipophilicity and metabolic stability often contribute to better oral bioavailability. wechemglobal.com |
Structural Context of 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine within the Pyrazole Chemical Space
Pyrazole Core: The central five-membered ring with two adjacent nitrogen atoms defines the molecule as a pyrazole derivative.
2-Benzyl Group: A benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) is substituted at the N2 position of the pyrazole ring. The position of substituents on the pyrazole nitrogen can significantly influence the molecule's three-dimensional shape and its interactions with biological targets.
5-Trifluoromethyl Group: The electron-withdrawing and lipophilic CF3 group is located at the C5 position. Its placement can affect the electronic distribution within the pyrazole ring and influence the reactivity of the adjacent amine group. mdpi.com
3-Amine Group: An amine (-NH2) group is present at the C3 position. This functionality is a key site for hydrogen bonding and can act as a nucleophile or a base.
This specific arrangement of a benzyl group on a ring nitrogen, a trifluoromethyl group at C5, and an amino group at C3 places the molecule within the class of highly functionalized, N-substituted aminopyrazoles. Such compounds are often synthesized as versatile intermediates or building blocks for constructing more complex molecules with potential applications in pharmaceuticals and materials science.
Importance of the Amine Functionality in Pyrazole Systems
The amine group is a critical functional moiety in many biologically active pyrazole derivatives. nih.gov Aminopyrazoles are versatile frameworks in drug discovery, serving as key precursors for a wide range of more complex heterocyclic systems. nih.govmdpi.com The presence of the amino group provides a site for both hydrogen bond donation and acceptance, which is crucial for molecular recognition at biological targets.
Furthermore, the amino group serves as a versatile synthetic handle. It can be readily acylated, alkylated, or used in cyclocondensation reactions to build fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it The reactivity and regioselectivity of these transformations can be modulated by the other substituents on the pyrazole ring. thieme-connect.com In many known pyrazole-based drugs, the amine functionality or a derivative thereof is essential for the compound's mechanism of action, often playing a direct role in binding to the active site of an enzyme or receptor. nih.gov The synthesis of 3- or 5-aminopyrazoles is typically achieved through the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. chim.itnih.govbeilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-6-10(15)17(16-9)7-8-4-2-1-3-5-8/h1-6H,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBFZQNHPOMFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Benzyl 5 Trifluoromethyl Pyrazol 3 Amine
Reactivity of the Pyrazole (B372694) Heterocycle
The pyrazole ring is an aromatic system, containing two nitrogen atoms and three carbon atoms, all of which are sp² hybridized. rrbdavc.org This configuration creates a planar ring with 6 π-electrons, conforming to Hückel's rule of aromaticity. rrbdavc.org The ring possesses both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom, although in the N-substituted title compound, only the pyridine-like nitrogen at position 1 retains its basic character. mdpi.comnih.gov The reactivity of the ring carbons is significantly influenced by the substituents.
Electrophilic Aromatic Substitution
The pyrazole ring is generally susceptible to electrophilic attack, preferentially at the C4 position. nih.gov This regioselectivity is because electrophilic attack at the C3 or C5 positions would generate a highly unstable, positively charged azomethine intermediate, whereas attack at C4 proceeds without forming such an unstable species. rrbdavc.org
While specific studies on 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine are limited, extensive research on analogous 3-aryl-1H-pyrazol-5-amines demonstrates a clear pattern of electrophilic substitution at the C4 position. A direct C-H halogenation has been successfully developed using N-halosuccinimides (NXS) as safe and inexpensive halogenating agents. beilstein-archives.org These reactions proceed under mild, metal-free conditions, typically at room temperature, to afford 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org The reaction is compatible with a wide range of substituents on the pyrazole ring. beilstein-archives.org For example, the substrate 3-phenyl-1H-pyrazol-5-amine undergoes bromination and iodination to yield the corresponding 4-halo derivatives in good yields. beilstein-archives.org
| Reactant | Reagent (NXS) | Product | Yield (%) |
|---|---|---|---|
| 3-Phenyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 70% |
| 3-Phenyl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | 80% |
Nucleophilic Aromatic Substitution
The C3 and C5 positions of the pyrazole ring are generally electrophilic in nature and thus susceptible to nucleophilic attack. nih.gov In the case of this compound, the potent electron-withdrawing nature of the trifluoromethyl (CF3) group at the C5 position further enhances the electrophilicity of this carbon, making it a likely target for nucleophiles. However, the presence of the benzyl (B1604629) group at N2 and the amine at C3 may sterically hinder such reactions.
Prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two annular nitrogen atoms. rrbdavc.orgmdpi.com However, in this compound, the presence of a benzyl group at the N2 position precludes this type of annular tautomerism, locking the molecule into a single constitutional isomer.
While annular tautomerism is not possible, the influence of the substituents on tautomeric preference in related systems provides insight into their electronic effects. Studies on 3,5-disubstituted pyrazoles have shown that electron-withdrawing groups, such as the trifluoromethyl group, significantly influence the tautomeric equilibrium. mdpi.com For instance, in a system with both a phenyl and a trifluoromethyl substituent, the equilibrium favors the tautomer where the proton is on the nitrogen atom further from the trifluoromethyl group. mdpi.com
A second, theoretical form of tautomerism for the title compound is amino-imino tautomerism, involving the exocyclic amine group at C3. This would create an equilibrium between the 3-amino form and a 3-imino tautomer. However, for 3-aminopyrazoles, the amino form is overwhelmingly favored, and the molecule's reactivity is almost exclusively that of a primary aromatic amine.
Transformations of the Amine Group
The primary amine at the C3 position is a key functional group, serving as a potent nucleophile and a precursor for various derivatives.
The exocyclic amino group is the most electron-dense and nucleophilic site in 3-aminopyrazoles. mdpi.com This makes it highly reactive towards a wide array of electrophiles. This nucleophilicity is exploited in the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. beilstein-journals.org For example, 3(5)-aminopyrazoles react with 1,3-dielectrophilic reagents, such as β-diketones, in condensation reactions to form pyrazolo[1,5-a]pyrimidines. mdpi.combeilstein-journals.org In this reaction, the nucleophilic amine group initiates an attack on one of the electrophilic carbonyl carbons of the diketone, leading to a cyclization cascade.
As a primary aromatic amine, the 3-amino group can be converted into a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). nih.govyoutube.com
Heterocyclic diazonium salts are highly versatile and reactive intermediates. nih.govresearchgate.net Pyrazole diazonium salts can undergo a variety of subsequent reactions, making them valuable synthetic tools. beilstein-archives.orgrsc.org Two major classes of reactions are:
Coupling Reactions: The diazonium salt, acting as an electrophile, can couple with electron-rich aromatic compounds or active methylene (B1212753) compounds. For example, coupling with compounds like benzoylacetonitrile (B15868) yields hydrazone derivatives, which can be subsequently cyclized to form fused pyrazolo[1,5-c]-as-triazine ring systems. researchgate.net
Dediazoniation Reactions: The diazonium group is an excellent leaving group (releasing N₂ gas) and can be replaced by a variety of nucleophiles. Halogenodediazoniation, a Sandmeyer-type reaction, is a common method used to introduce halogen atoms onto the pyrazole ring at the position of the original amine group. beilstein-archives.org
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Azo Coupling | Active Methylene Compounds (e.g., Benzoylacetonitrile) | Hydrazones (precursors to fused heterocycles) | researchgate.net |
| Halogenodediazoniation (Sandmeyer-type) | Copper(I) Halides (e.g., CuCl, CuBr) | Halogenated Pyrazoles | beilstein-archives.org |
The nucleophilic amine group of this compound readily undergoes acylation to form stable amide derivatives. This amidation is typically carried out by reacting the amine with acylating agents such as acid chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct.
The synthesis of structurally related compounds provides a clear precedent for this reactivity. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amine has been shown to undergo an efficient amide coupling reaction with various benzoic acid derivatives to afford a library of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. nih.gov This reaction highlights the utility of the pyrazole amine as a scaffold for generating diverse amide libraries.
Reactions Involving the Trifluoromethyl Group and its Influence on Reactivity
The trifluoromethyl (CF3) group at the C5 position of the pyrazole ring in this compound is a powerful modulator of the compound's chemical properties. As a strong electron-withdrawing group, it significantly influences the electron density distribution within the pyrazole core, thereby affecting its reactivity, stability, and biological interactions. The incorporation of a trifluoromethyl group is a known strategy to enhance properties such as lipophilicity and metabolic stability in molecules.
The electron-withdrawing nature of the CF3 group deactivates the pyrazole ring towards electrophilic substitution while activating it for nucleophilic attack. This influence extends to the reactivity of the adjacent amino group. The synthesis of 3-trifluoromethylpyrazoles often relies on the condensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or through 1,3-dipolar cycloaddition reactions employing trifluoromethylated dipoles. acs.orgacs.org
Research into trifluoromethylated pyrazoles has demonstrated their utility in sequential reactions, such as (3+2)-cycloadditions followed by oxidation. acs.org For instance, intermediate pyrazolines formed from cycloaddition reactions can be aromatized to pyrazoles using oxidizing agents like manganese dioxide (MnO2). acs.org The reaction conditions, particularly the solvent, can dictate the outcome of such oxidation reactions, leading to either fully substituted pyrazoles or deacylated derivatives. acs.orgacs.org This highlights the nuanced influence of the trifluoromethyl group on the stability and reactivity of intermediates and final products.
Derivatization for Complex Molecular Architectures
The presence of a reactive primary amino group and an activated pyrazole core makes this compound a versatile building block for the synthesis of more complex molecular architectures, including fused heterocyclic systems, spirocyclic derivatives, and Schiff bases.
Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[1,5-a]diazepines)
The most common strategy for synthesizing pyrazolo[1,5-a]pyrimidines involves the cyclocondensation reaction between a 3-aminopyrazole (B16455) derivative and a 1,3-biselectrophilic species. nih.gov This approach allows for versatile structural modifications at various positions of the resulting fused ring system. nih.gov
Different methodologies have been developed to achieve this transformation efficiently:
Reaction with Enaminones: Aminopyrazoles react with enaminones in refluxing glacial acetic acid to yield pyrazolo[1,5-a]pyrimidine (B1248293) products in high yields. ekb.eg
Condensation with β-Dicarbonyl Compounds: The reaction of 3-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds can lead to the formation of fused systems like cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov
One-Pot Cyclization: Methodologies have been developed for one-pot synthesis of derivatives like 3-halo-pyrazolo[1,5-a]pyrimidines from aminopyrazoles, enaminones, and sodium halides, showcasing high functional group tolerance. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been employed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines under solvent-free conditions, offering an efficient and green chemistry approach. nih.gov
The table below summarizes various synthetic approaches for Pyrazolo[1,5-a]pyrimidines.
| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-aminopyrazole, enaminone | Glacial Acetic Acid | Reflux | Pyrazolo[1,5-a]pyrimidine | ekb.eg |
| 3-substituted-5-amino-1H-pyrazoles, cyclic β-dicarbonyls | Not specified | Cyclization | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |
| Aminopyrazoles, enaminones, sodium halides | Not specified | One-pot | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
| 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-amino-1H-pyrazoles | Solvent-free | Microwave-assisted | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | nih.gov |
| 5-aminopyrazoles, sodium 3-oxo-prop-1-en-1-olate derivatives | Not specified | Condensation | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
The synthesis of pyrazolo[1,5-a]diazepines, a seven-membered fused ring system, can also be achieved from aminopyrazole precursors. A notable method involves a Rhodium(III)-catalyzed C-H activation and [5+2] cyclization strategy. nih.gov This reaction between 5-amino-1-arylpyrazoles and iodonium (B1229267) ylides allows for the efficient, one-step construction of functionalized benzo[f]pyrazolo[1,5-a] nih.govias.ac.indiazepines. nih.gov Furthermore, related pyrazolic compounds can be synthesized through the condensation of hydrazine hydrate (B1144303) with 1,5-benzodiazepine derivatives.
Construction of Spirocyclic Derivatives
The pyrazole nucleus can be incorporated into spirocyclic systems, which are three-dimensional structures of interest in medicinal chemistry. One synthetic route involves the single-stage synthesis of 6-amino-spiro-4-(piperidine-4′)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles. benthamdirect.com This is achieved through a cross-condensation reaction involving derivatives of cyanoacetic acid and carbonyl compounds. benthamdirect.com Such multicomponent reactions provide an efficient pathway to complex spiro-heterocycles from simple acyclic precursors.
Formation of Schiff Bases and Related Compounds
The primary amino group in this compound is a key functional handle for the formation of Schiff bases (also known as imines or azomethines). These compounds are typically synthesized via a condensation reaction with an aldehyde or a ketone. nih.gov The reaction generally proceeds by refluxing the aminopyrazole with the corresponding carbonyl compound in a suitable solvent, such as ethanol. acs.org
The formation of the characteristic azomethine (−C=N−) bond can be confirmed using spectroscopic techniques. For instance, the disappearance of the carbonyl stretch and the appearance of the C=N stretch in FT-IR spectra, along with characteristic signals in 1H-NMR spectra for the imine proton, confirm the product formation. ekb.egekb.eg The reaction is versatile, accommodating a wide range of aromatic and heterocyclic aldehydes. ekb.egekb.eg
The table below provides examples of reactants used in the synthesis of pyrazole-based Schiff bases.
| Pyrazole Reactant | Carbonyl Reactant | Product Type | Reference |
|---|---|---|---|
| Pyrazole aldehyde | Aromatic amines (e.g., p-methyl aniline, p-chloro aniline) | Pyrazole-based Schiff Base | ekb.egekb.eg |
| 3-(trifluoromethyl)aniline | 2-hydroxy-3-ethoxybenzaldehyde | Imine-based chromophore | acs.org |
| Primary amines | Aldehydes or ketones | Schiff Base (Azomethine) | nih.gov |
Theoretical and Computational Investigations of 2 Benzyl 5 Trifluoromethyl Pyrazol 3 Amine
Quantum-Chemical Analysis of Molecular Structure and Conformation
Quantum-chemical calculations offer significant insights into the three-dimensional arrangement of atoms in 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine. The molecular structure is characterized by a five-membered pyrazole (B372694) ring, which is substituted at the 2-position with a benzyl (B1604629) group, at the 3-position with an amine group, and at the 5-position with a trifluoromethyl group.
Computational studies on analogous pyrazole derivatives suggest that the pyrazole ring itself is largely planar. The conformational flexibility of the entire molecule primarily arises from the rotation around the single bonds connecting the benzyl and trifluoromethyl groups to the pyrazole ring. In similar structures, such as 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one, the phenyl and pyrazole rings are twisted with respect to each other, with a dihedral angle of 33.0 (1)°. researchgate.netnih.gov A similar non-planar arrangement would be expected for this compound due to the steric hindrance between the substituents. The presence of the electron-withdrawing trifluoromethyl group can also influence the geometry of the pyrazole ring. mdpi.com
Studies on Tautomerism and Prototropic Equilibria
Prototropic tautomerism is a key feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov For 3-aminopyrazole (B16455) derivatives, this results in an equilibrium between the 3-amino and 5-amino tautomers.
Relative Stabilities of 3-Amino vs. 5-Amino Tautomers
Computational studies on 3(5)-aminopyrazoles have generally indicated that the 3-amino tautomer is more stable than the 5-amino form. researchgate.net For instance, in some 3(5)-amino-5(3)-arylpyrazoles, geometry optimizations at the semi-empirical level (AM1) have shown the 3-tautomer to have a relatively lower energy by approximately 2 kcal mol−1. researchgate.net This preference is attributed to the electronic effects of the amino group on the pyrazole ring.
Computational Assessment of Substituent Effects on Tautomer Preference
The tautomeric equilibrium in substituted pyrazoles is significantly influenced by the electronic nature of the substituents at the C3 and C5 positions. Computational studies have established a general principle: electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups favor the tautomer with the substituent at the 5-position. nih.gov
In the case of this compound, there are competing substituent effects. The amino group at the 3-position is a strong electron-donating group, which would be expected to stabilize the 3-amino tautomer. Conversely, the trifluoromethyl group at the 5-position is a strong electron-withdrawing group, which would favor the tautomer where it is at the 3-position (the 5-amino tautomer of the title compound). DFT studies on 3,5-disubstituted pyrazoles have shown that the presence of a trifluoromethyl group can switch the tautomeric preference. nih.gov For a combination of a trifluoromethyl group and a benzyl group, a strong preference for the tautomer with the trifluoromethyl group at the 3-position has been observed. nih.gov This suggests that for this compound, the 5-amino tautomer may be significantly populated or even the predominant form in the gas phase.
| Substituent at C3/C5 | Electronic Nature | Favored Tautomer Position |
|---|---|---|
| -NH₂ | Electron-donating | 3-position |
| -CH₃ | Electron-donating | 3-position |
| -Phenyl | Electron-donating/withdrawing | 3-position |
| -CF₃ | Electron-withdrawing | 5-position |
| -NO₂ | Electron-withdrawing | 5-position |
Influence of Solvent Environment on Tautomeric Forms
The solvent environment can play a crucial role in shifting the tautomeric equilibrium. researchgate.net Generally, polar solvents tend to stabilize the more polar tautomer. In the context of 3(5)-aminopyrazoles, the 5-amino tautomer is often more polar than the 3-amino tautomer. Therefore, it is expected that in polar solvents, the equilibrium for this compound would shift to favor the 5-amino tautomer. Computational studies incorporating the polarizable continuum model (PCM) have been used to investigate these solvent effects on similar systems. researchgate.net For some substituted pyrazoles, a shift in the tautomeric equilibrium towards the more polar tautomer has been observed when moving from the gas phase to a polar solvent like DMSO.
Electronic Structure Characterization
Frontier Molecular Orbital Analysis (HOMO-LUMO Interactions)
Frontier molecular orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.org
For this compound, the electronic nature of the substituents will significantly influence the energy and distribution of the frontier orbitals. The electron-donating amino group is expected to raise the energy of the HOMO and have a significant contribution to its electron density. This would suggest that the initial site of electrophilic attack would be associated with the amino group and the pyrazole ring.
Conversely, the strongly electron-withdrawing trifluoromethyl group will lower the energy of the LUMO and likely have a large coefficient in the LUMO, making the carbon atom to which it is attached susceptible to nucleophilic attack. The benzyl group will also contribute to the molecular orbitals, but its effect is generally less pronounced than that of the amino and trifluoromethyl groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
| Orbital | Expected Energy Level | Primary Atomic Contributions | Associated Reactivity |
|---|---|---|---|
| HOMO | Relatively High | -NH₂ group, Pyrazole ring | Nucleophilicity/Basicity |
| LUMO | Relatively Low | -CF₃ group, Pyrazole ring | Electrophilicity/Acidity |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. ijeat.org The MEP surface illustrates the electrostatic potential, which is the force experienced by a positive test charge at a particular point in space near the molecule. This allows for the identification of electrophilic and nucleophilic sites, crucial for understanding intermolecular interactions, including hydrogen bonding. ijeat.org
In the MEP map of a molecule like this compound, different colors represent varying electrostatic potentials. Regions of negative potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with a positive potential, depicted in blue, are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential.
Spectroscopic Property Predictions (e.g., Vibrational Frequencies, IR Spectra Simulation)
Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules, including their vibrational frequencies and infrared (IR) spectra. nih.govq-chem.com These theoretical calculations provide a powerful complement to experimental spectroscopy, aiding in the assignment of vibrational modes and the interpretation of spectral data. mdpi.com The process involves optimizing the molecular geometry to a stable energy minimum and then calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. q-chem.com
For this compound, a theoretical IR spectrum can be simulated. This simulated spectrum would show characteristic vibrational bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include:
N-H stretching vibrations from the amine group, typically appearing in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations from the aromatic benzyl and pyrazole rings, as well as the methylene (B1212753) bridge, usually observed between 3000-3100 cm⁻¹.
C=N and C=C stretching vibrations within the pyrazole ring, expected in the 1400-1600 cm⁻¹ range.
C-F stretching vibrations from the trifluoromethyl group, which are typically strong and appear in the 1000-1200 cm⁻¹ region.
Ring deformation and bending vibrations for the pyrazole and benzyl rings at lower frequencies.
By comparing the computed vibrational frequencies with experimental IR data (when available), a detailed understanding of the molecule's vibrational properties can be achieved. derpharmachemica.com It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations. mdpi.com
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Benzyl/Pyrazole | Aromatic C-H Stretch | 3000 - 3100 |
| Pyrazole Ring | C=N / C=C Stretch | 1400 - 1600 |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1000 - 1200 |
Note: This table represents typical frequency ranges for the functional groups present in this compound based on general spectroscopic data and computational studies of related compounds. Specific frequencies for the title compound would require a dedicated DFT calculation.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. mdpi.com The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.gov
Derivatives of pyrazole are known to exhibit a wide range of biological activities, and molecular docking studies have been instrumental in elucidating their mechanism of action. ekb.egnih.gov For a compound like this compound, a docking study would aim to identify potential protein targets and characterize the key interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen bonds: The amine group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively. nih.gov
Hydrophobic interactions: The benzyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
π-π stacking: The aromatic pyrazole and benzyl rings can interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.
The results of a molecular docking simulation are typically visualized as a three-dimensional model showing the ligand in the binding site of the protein, with the specific interactions highlighted. The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity, with more negative values indicating a stronger interaction. biointerfaceresearch.com This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent analogs. nih.gov
Table 2: Potential Interacting Residues and Interaction Types
| Ligand Moiety | Potential Interaction Type | Example Protein Residues |
| Amine (-NH₂) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |
| Pyrazole Nitrogens | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |
| Benzyl Ring | Hydrophobic, π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine |
| Trifluoromethyl (-CF₃) | Halogen Bonding, Hydrophobic | Various |
Note: This table provides a hypothetical overview of potential interactions. The actual interactions would depend on the specific protein target.
Structure Activity Relationship Sar Studies of 2 Benzyl 5 Trifluoromethyl Pyrazol 3 Amine Analogues
Correlating Substituent Effects on Pyrazole (B372694) Ring to Biological Activities
The pyrazole ring is a versatile scaffold in medicinal chemistry, and substitutions at its carbon and nitrogen atoms can profoundly influence the biological activity of its derivatives. researchgate.net For pyrazol-3-amine analogues, modifications at the C4 and N1/N2 positions are particularly significant.
Substitutions on the carbon atoms of the pyrazole ring can modulate the electronic characteristics and steric profile of the molecule. researchgate.net For instance, introducing electron-withdrawing groups like halogens (chloro, bromo) or nitro groups can impact the compound's interaction with biological targets. researchgate.netrsc.org Conversely, electron-donating groups can also alter the binding affinity. The specific nature and position of these substituents are critical in fine-tuning the molecule's physicochemical properties for desired biological outcomes. researchgate.net
Nitrogen atoms within the pyrazole ring can also be substituted, typically with alkyl or aryl groups, leading to more stable N1-substituted pyrazoles that often exhibit different biological profiles compared to their unsubstituted counterparts. researchgate.net
Table 1: Effect of Pyrazole Ring Substituents on Biological Activity (Illustrative)
| Compound | R1 (N1-Position) | R4 (C4-Position) | Biological Activity (e.g., IC₅₀) |
| Analogue A | H | H | Baseline |
| Analogue B | Methyl | H | Increased/Decreased |
| Analogue C | H | Cl | Increased/Decreased |
| Analogue D | H | NO₂ | Increased/Decreased |
Note: This table is illustrative, showing potential modifications and their hypothetical impact on activity based on general SAR principles.
Impact of the Benzyl (B1604629) Moiety on Potency and Selectivity
The N-benzyl group is a key feature of the 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine structure. SAR studies focusing on this moiety have demonstrated its significant role in determining the potency and selectivity of the analogues. Modifications to the benzyl ring, such as the introduction of various substituents, can lead to substantial changes in biological activity.
For example, in a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, the presence and position of substituents on the benzyl ring were crucial for their antiproliferative activity. nih.gov The introduction of different lipophilic moieties can alter the compound's interaction with the target's binding site. Studies on other pyrazole derivatives have shown that extending the pyrazole with a benzyl moiety can maintain or slightly decrease inhibitory activities, depending on the specific biological target. scispace.com
Table 2: Influence of Benzyl Moiety Substitution on Potency (Illustrative)
| Compound | Benzyl Ring Substituent | Potency (e.g., IC₅₀) | Selectivity |
| Parent Compound | Unsubstituted | Baseline | Baseline |
| Analogue E | 4-Fluoro | Improved | Variable |
| Analogue F | 4-Methoxy | Variable | Variable |
| Analogue G | 3,4-Dichloro | Variable | Variable |
Note: This table illustrates how different substitutions on the benzyl ring can modulate the biological profile of the parent compound.
Contribution of the Trifluoromethyl Group to Biological Efficacy and Modulation of Lipophilicity
The trifluoromethyl (CF₃) group is a common substituent in pharmacologically active molecules due to its unique electronic properties and its ability to enhance metabolic stability and lipophilicity. researchgate.netnih.gov In the context of pyrazole derivatives, the CF₃ group at the C5 position plays a critical role in the molecule's biological efficacy.
The high electronegativity of the fluorine atoms in the CF₃ group can influence the acidity of nearby protons and alter the molecule's binding interactions with target proteins. nih.gov The presence of the trifluoromethyl group significantly increases the lipophilicity of molecules, which can enhance membrane permeability and in vivo transport. nih.gov This increased stability is due to the strength of the C-F bond, which is more resistant to metabolic degradation compared to a C-H bond. nih.gov
The introduction of a CF₃ group has been shown to be a successful strategy in the development of various pyrazole-based therapeutic agents. researchgate.netresearchgate.net For instance, the synthesis of 3-CF₃ pyrazole isomers has been a focus of research due to their potential biological activities. nih.gov
Positional Isomerism and its Influence on Activity
Isomerism, where compounds have the same molecular formula but different structural arrangements, plays a critical role in determining biological activity. solubilityofthings.com In pyrazole chemistry, the position of substituents, particularly the amino group, can lead to different isomers with distinct pharmacological profiles. The primary isomers are 3-aminopyrazoles (3APs), 4-aminopyrazoles (4APs), and 5-aminopyrazoles (5APs). nih.gov
Compounds with a 3-aminopyrazole (B16455) scaffold are widely reported as anticancer and anti-inflammatory agents. nih.gov Similarly, 5-aminopyrazoles are versatile in medicinal chemistry and have been utilized as kinase inhibitors and antibacterial agents. nih.gov In contrast, 4-aminopyrazoles have shown comparatively reduced anti-inflammatory and anticancer activity but have been explored for other properties like anticonvulsant effects. nih.gov
SAR in Fused Pyrazole Systems (e.g., Pyrazolo[1,5-a]pyrimidines)
The 3-aminopyrazole core is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net These fused systems are of significant interest in drug discovery, particularly as protein kinase inhibitors for cancer therapy. nih.gov SAR studies on these fused systems have identified key structural features necessary for potent and selective inhibition.
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound, allowing for diverse substitutions at positions 2, 3, 5, 6, and 7 of the fused ring system. mdpi.com
Key SAR insights for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives include:
The pyrazolo[1,5-a]pyrimidine core is often essential for forming critical interactions, such as hinge binding with protein kinases. nih.gov
Substituents at the 5 and 7 positions can significantly influence cytotoxicity and selectivity. For example, linking specific pharmacophores at these positions can enhance antiproliferative activity. mdpi.com
The nature of the substituent at the 3-position can also be critical. In some series, a 3-(4-fluoro)phenyl group was found to be most effective for in vitro activity against certain targets. mdpi.com
Modifications at the 2 and 7 positions with aryl groups have also been explored, with substitutions like a 5-indolyl group increasing activity against cancer cells. mdpi.com
Table 3: SAR of Pyrazolo[1,5-a]pyrimidine Analogues (Illustrative)
| Compound | R3-Substituent | R5-Substituent | R7-Substituent | Biological Activity (e.g., Kinase Inhibition) |
| Analogue H | Phenyl | Phenyl | Pyridylmethylamine | Baseline |
| Analogue I | 4-Fluorophenyl | Phenyl | Pyridylmethylamine | Improved Potency mdpi.com |
| Analogue J | Phenyl | Indolyl | Aniline | Increased Cytotoxicity mdpi.com |
| Analogue K | Phenyl | Phenyl | Aniline with N-mustard | Potent Cytotoxicity mdpi.com |
Note: This table illustrates key SAR findings for the pyrazolo[1,5-a]pyrimidine scaffold based on published research.
Biological Activities and Preclinical Medicinal Chemistry Applications
Enzyme Inhibition Studies
Derivatives based on the aminopyrazole scaffold have been identified as inhibitors of several key enzyme families, including kinases, metalloproteases, and cyclooxygenases, among others. The trifluoromethyl group often enhances potency and metabolic stability, while the benzyl (B1604629) group can be modified to explore specific interactions within enzyme active sites.
Kinase Inhibition
The aminopyrazole core is a well-established scaffold for developing kinase inhibitors. Modifications at various positions of the pyrazole (B372694) ring have yielded compounds with significant activity against several protein kinases.
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, making its kinase domain a compelling therapeutic target. Aminopyrazole derivatives have served as lead molecules in the development of potent and selective LRRK2 inhibitors. nih.gov Structural modifications, particularly in the solvent-exposed region of the ATP-binding site, have been engineered to improve metabolic stability and brain penetration, crucial properties for treating neurodegenerative diseases. nih.govnih.gov These efforts have led to the identification of highly potent inhibitors suitable for in vivo studies. nih.gov
NF-κB-Inducing Kinase (NIK): NIK is a central component of the non-canonical NF-κB signaling pathway, which is implicated in various cancers and inflammatory diseases. nih.govnih.gov A blind screening process identified that aminopyrazole-related scaffolds could inhibit this pathway. nih.govreactionbiology.com Subsequent optimization led to the identification of N-acetyl-3-aminopyrazoles as selective NIK inhibitors in the low micromolar range. reactionbiology.com The presence of a trifluoromethyl group on an associated phenyl ring was found to be beneficial for activity against related kinases like IKKβ. nih.govreactionbiology.com
Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy, and various heterocyclic compounds have been explored as inhibitors. tandfonline.com Pyrazole-containing compounds have been designed and synthesized as potential EGFR inhibitors. For instance, pyrazole-thiazole hybrids have demonstrated strong anti-proliferative effects against breast cancer cell lines through EGFR inhibition. nih.gov The pyrazole scaffold is often incorporated to fit into the ATP binding site of the kinase. nih.gov
c-KIT/PDGFRα: While direct inhibition data for the specific subject compound is not detailed, related pyrazole structures are known to target receptor tyrosine kinases like c-KIT and PDGFRα, which are involved in various cancers. The general applicability of the pyrazole scaffold in kinase inhibition suggests its potential in this area as well.
Metalloprotease Inhibition
Meprins are zinc-dependent metalloproteases involved in the pathophysiology of various diseases, including cancer and Alzheimer's disease, making them promising drug targets. nih.govnih.gov
Meprin α and β: Pyrazole-based scaffolds have been explored for the development of potent meprin inhibitors. nih.govresearchgate.netresearchgate.net The 3,5-diphenylpyrazole (B73989) structure has shown high inhibitory activity against meprin α in the low nanomolar range. nih.gov Introducing a benzyl group at position 1 of the pyrazole core was found to be well-tolerated, suggesting this position could be used for further modifications to optimize potency and selectivity. nih.govtandfonline.com These inhibitors typically feature a zinc-chelating group, and the pyrazole core positions its substituents to interact with the S1 and S1' pockets of the enzymes. researchgate.net
Table 1: Inhibition of Meprins by Pyrazole Derivatives
| Compound Type | Target | Activity | Reference |
| 3,5-Diphenylpyrazole | Meprin α | High (low nanomolar range) | nih.gov |
| N-Benzyl Pyrazole Derivative | Meprin α/β | Tolerated, suitable for modification | nih.govtandfonline.com |
Cyclooxygenase (COX) Inhibition
The pyrazole ring is a core structural feature of celecoxib, a selective COX-2 inhibitor. This has inspired the synthesis of numerous pyrazole derivatives as anti-inflammatory agents.
COX-2 Inhibition: A variety of 1,3,5-trisubstituted pyrazole and pyrazoline derivatives have been synthesized and evaluated for their COX-inhibitory activity. nih.govmdpi.com Compounds featuring a benzenesulfonamide (B165840) moiety, similar to celecoxib, often exhibit high potency and selectivity for COX-2 over COX-1. nih.govmdpi.com Molecular docking studies have shown that the sulfonamide group can form crucial hydrogen bonds within the active site of the COX-2 enzyme, contributing to their selective inhibition. nih.gov
Antimicrobial Activities
Pyrazole derivatives, particularly those containing trifluoromethyl groups, have demonstrated significant potential as antimicrobial agents.
Antibacterial Efficacy
Against Mycobacterium tuberculosis: The discovery of InhA inhibitors has positioned pyrazole-based compounds as promising anti-tubercular agents. google.commdpi.com Beyond InhA, other targets have been identified. Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogues have shown bactericidal efficacy against M. tuberculosis by targeting the inner membrane transporter MmpL3, which is essential for mycobacterial growth. plos.orgresearchgate.net The trifluoromethyl group is often incorporated into these structures to enhance their potency and pharmacological properties. nih.govnih.gov
Against Other Bacteria: N-(trifluoromethyl)phenyl substituted pyrazole derivatives are effective growth inhibitors of various antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov These compounds can prevent and eradicate biofilms and have shown low toxicity to human cells. nih.govnih.gov The trifluoromethyl group on the N-aryl moiety appears to reduce toxicity while maintaining antibacterial potency. nih.gov Investigations suggest these compounds may have a global effect on bacterial cell function rather than a single target. nih.govnih.gov
Table 2: Antimicrobial Activity of Trifluoromethyl-Pyrazole Derivatives
| Compound Class | Target Organism(s) | Mechanism/Target | Reference |
| Pyrazole Derivatives | Mycobacterium tuberculosis | InhA Inhibition | orientjchem.orggoogle.com |
| Tetrahydropyrazolo[1,5-a]pyrimidines | Mycobacterium tuberculosis | MmpL3 Inhibition | plos.orgresearchgate.net |
| N-(trifluoromethyl)phenyl Pyrazoles | MRSA, Enterococcus faecalis | Global effect on cell function | nih.govnih.gov |
Antifungal Properties
The pyrazole scaffold, particularly when substituted with a trifluoromethyl group, is a recurring motif in the development of novel antifungal agents. While direct studies on 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine are not extensively documented in publicly available research, the broader class of trifluoromethyl-pyrazole derivatives has demonstrated significant promise in combating various fungal pathogens.
Research into novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives has revealed compounds with potent, broad-spectrum antifungal activities. For instance, in vitro bioassays have shown that certain derivatives exhibit excellent efficacy against a range of plant pathogenic fungi. Specifically, compound Y13 from one study demonstrated noteworthy EC50 values of 13.1 mg/L against Gibberella zeae, 14.4 mg/L against Botrytis dothidea, 13.3 mg/L against Fusarium proliferatum, and 21.4 mg/L against Fusarium oxysporum. Furthermore, compound Y13 also displayed a 50.65% protective activity against G. zeae in in vivo tests at a concentration of 100 mg/L.
Similarly, the introduction of a furan (B31954) ring into the pyrazoline scaffold has been explored as a strategy to discover more potent antifungal compounds. nih.gov In a series of 1,3,5-trisubstituted-2-pyrazoline derivatives, several compounds showed 100% growth inhibition of Rhizoctonia solani at a concentration of 20 mg/L. nih.gov Notably, compounds bearing two furan rings at positions 3 and 5 of the pyrazoline ring exhibited the most potent activity against R. solani, with EC50 values as low as 3.20 mg/L and 3.46 mg/L. nih.gov
Another study focused on pyrazole-4-carboxamide derivatives containing an ether group, which were designed as potential succinate (B1194679) dehydrogenase inhibitors. The most promising of these compounds displayed outstanding in vitro antifungal activity against R. solani, with EC50 values of 0.09 and 0.12 μg/mL, respectively, outperforming the commercial fungicide boscalid. acs.org
The design of novel triazole derivatives incorporating a phenylethynyl pyrazole side chain has also yielded compounds with good in vitro antifungal activities. nih.gov Specifically, certain compounds in this series showed excellent efficacy against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.125 μg/mL. nih.gov
These findings collectively underscore the potential of the trifluoromethyl-pyrazole core structure as a valuable pharmacophore in the development of new antifungal agents. The fungicidal activity is often broad-spectrum, and in some cases, the mechanism of action has been linked to the inhibition of crucial fungal enzymes like succinate dehydrogenase. acs.org
Table 1: In Vitro Antifungal Activity of Selected Trifluoromethyl-Pyrazole Derivatives
| Compound | Fungal Strain | Activity (EC50) |
|---|---|---|
| Y13 | Gibberella zeae | 13.1 mg/L |
| Y13 | Botrytis dothidea | 14.4 mg/L |
| Y13 | Fusarium proliferatum | 13.3 mg/L |
| Y13 | Fusarium oxysporum | 21.4 mg/L |
| Compound 9 (with furan rings) | Rhizoctonia solani | 3.46 mg/L |
| Compound 19 (with furan rings) | Rhizoctonia solani | 3.20 mg/L |
Antiviral Activities
The pyrazole nucleus is a versatile scaffold that has been investigated for a wide range of pharmacological activities, including antiviral properties. researchgate.net While specific antiviral studies on this compound are limited in the reviewed literature, research on related pyrazole derivatives demonstrates their potential in combating various viral infections. researchgate.netnih.gov
One area of investigation has been the activity of pyrazole derivatives against Newcastle disease virus (NDV), a significant pathogen in the poultry industry. In a study involving a series of 4-substituted pyrazole derivatives, a hydrazone derivative and a thiazolidinedione derivative were found to provide 100% protection against NDV with no mortality in the subjects. researchgate.net Another compound, a pyrazolopyrimidine derivative, offered 95% protection. researchgate.net These findings highlight the potential of the pyrazole scaffold in developing effective antiviral agents for veterinary applications.
Furthermore, pyrazole-based heterocycles have been synthesized and evaluated for their activity against avian influenza H5N1 virus. nih.gov Several of the synthesized compounds demonstrated notable antiviral activity, inhibiting the hemagglutination caused by the virus. nih.gov This suggests that pyrazole derivatives could be a promising avenue for the development of novel therapeutics against influenza viruses.
The antiviral potential of pyrazole derivatives is not limited to animal viruses. Substituted pyrazole derivatives have also shown promising activity against human pathogens like Hepatitis A virus and Herpes simplex virus type-1. researchgate.net
The incorporation of a trifluoromethyl group into organic molecules is a known strategy in medicinal chemistry to enhance pharmacokinetic properties and biological activity. researchgate.net This structural modification can improve metabolic stability and cell membrane permeability, which are crucial for effective antiviral drugs. While direct evidence for this compound is not available, the established antiviral activity of the broader pyrazole class suggests that this compound and its derivatives could be valuable candidates for future antiviral research.
Table 2: In Vivo Antiviral Protection of Pyrazole Derivatives against Newcastle Disease Virus (NDV)
| Compound Type | Protection Rate | Mortality Rate |
|---|---|---|
| Hydrazone Derivative | 100% | 0% |
| Thiazolidinedione Derivative | 100% | 0% |
| Pyrazolopyrimidine Derivative | 95% | Not specified |
| Tetrazine Derivative | 85% | 15% |
| Chalcone Derivative | 80% | 20% |
Anti-Inflammatory Effects (in vitro and in vivo animal models)
The pyrazole ring is a well-established pharmacophore in the design of anti-inflammatory agents, with several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) featuring this heterocyclic core. nih.gov While specific studies focusing solely on this compound are not prevalent, the extensive research on related pyrazole derivatives provides strong evidence for the anti-inflammatory potential of this class of compounds.
The anti-inflammatory mechanism of many pyrazole derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade. nih.gov For example, a study on a 3-(trifluoromethyl)-5-arylpyrazole derivative reported a potent and selective inhibition of COX-2 with an IC50 value of 0.02 μM, compared to an IC50 of 4.5 μM for COX-1. ijpsjournal.com This selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov
In vitro studies using cell-based assays have further substantiated the anti-inflammatory properties of pyrazole derivatives. In one study, a 5-aminopyrazole derivative demonstrated a 97.7% inhibition of lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) release in whole blood, with an IC50 value of 0.283 μM. nih.gov Another study reported an 85% reduction in interleukin-6 (IL-6) release from LPS-stimulated RAW 264.7 macrophages at a concentration of 5 μM. ijpsjournal.com
The anti-inflammatory efficacy of pyrazole derivatives has also been demonstrated in various in vivo animal models. In the carrageenan-induced paw edema model, a test for acute inflammation, pyrazole derivatives have been shown to reduce edema by 65-80% at a dose of 10 mg/kg, which is comparable to or better than the standard drug indomethacin. ijpsjournal.com In models of chronic inflammation, such as collagen-induced arthritis, pyrazole derivatives have also shown significant therapeutic effects. ijpsjournal.com
Furthermore, studies on pyrazolidine (B1218672) derivatives have demonstrated pronounced anti-inflammatory effects by inhibiting both the exudative and proliferative phases of inflammation in animal models. nih.gov These compounds were also found to have lower toxicity and a reduced tendency to cause gastric ulcers compared to traditional NSAIDs. nih.gov
Table 3: In Vitro Anti-Inflammatory Activity of Selected Pyrazole Derivatives
| Compound Type | Assay | Target | Activity |
|---|---|---|---|
| 3-(Trifluoromethyl)-5-arylpyrazole | COX Inhibition | COX-2 | IC50 = 0.02 μM |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX Inhibition | COX-1 | IC50 = 4.5 μM |
| 5-Aminopyrazole Derivative | TNF-α Release | TNF-α | IC50 = 0.283 μM |
| Pyrazole Derivative | Cytokine Suppression | IL-6 | 85% reduction at 5 μM |
Anticancer and Antiproliferative Activity (in vitro cell line studies)
The pyrazole scaffold is a prominent feature in many compounds developed for cancer therapy, with derivatives demonstrating a wide range of anticancer and antiproliferative activities. tandfonline.com While specific data on this compound is limited, extensive research on structurally related compounds, particularly those containing the trifluoromethyl-pyrazole moiety, highlights the potential of this chemical class in oncology.
One of the mechanisms through which pyrazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization, a critical process in cell division. nih.gov A series of 3,4-diaryl pyrazole derivatives, designed as tubulin polymerization inhibitors, showed potent anticancer activity against a panel of six cancer cell lines, with one compound exhibiting IC50 values in the nanomolar range (0.06–0.25 nM). nih.gov This compound also demonstrated significant tumor growth inhibitory activity in an in vivo murine mammary tumor model at a low dose of 5 mg/kg. nih.gov
Pyrazole derivatives have also been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, a series of novel pyrazole carbaldehyde derivatives were designed as potential PI3 kinase inhibitors. One of these compounds exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM, which was more potent than the standard drug doxorubicin (B1662922) (IC50 = 0.95 μM). nih.gov Another study on polysubstituted pyrazole derivatives identified a compound with high anticancer activity against HepG2 hepatocellular carcinoma cells, with an IC50 value of 2 μM, outperforming the standard drug cisplatin (B142131) (IC50 = 5.5 μM). nih.gov
Furthermore, some pyrazole derivatives have been shown to act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), two key targets in cancer therapy. One such compound demonstrated potent dual inhibition with IC50 values of 0.09 μM and 0.23 μM for EGFR and VEGFR-2, respectively, and displayed excellent cytotoxicity against HepG2 cells with an IC50 of 0.71 μM. nih.gov
A compound with a structure closely related to the subject of this article, 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol, has been shown to exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. This compound was found to induce cell cycle arrest in the sub-G1 phase, suggesting an apoptotic mechanism of action.
Table 4: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound Type | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| 3,4-Diaryl Pyrazole Derivative | Multiple Cell Lines | 0.06–0.25 nM |
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast Cancer) | 0.25 μM |
| Polysubstituted Pyrazole Derivative | HepG2 (Liver Cancer) | 2 μM |
| Dual EGFR/VEGFR-2 Inhibitor | HepG2 (Liver Cancer) | 0.71 μM |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative | C32 (Melanoma) | 24.4 µM |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative | A375 (Melanoma) | 25.4 µM |
Neurobiological Investigations (e.g., Neuroprotective Properties, Anti-Parkinsonian Mechanisms)
The pyrazole nucleus has emerged as a promising scaffold in the field of neuropharmacology, with various derivatives being investigated for their potential to treat a range of neurological disorders. While direct neurobiological studies on this compound are not extensively reported, the broader class of pyrazole compounds has shown significant activity in several areas of neurobiological research.
One of the key areas of investigation is the potential of pyrazole derivatives as inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. These enzymes are involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine, and their inhibition is a therapeutic strategy for depression, anxiety, and Parkinson's disease. A study on 1,3,5-trisubstituted-2-pyrazoline derivatives demonstrated significant antidepressant and anxiolytic activities in various in vivo behavioral models. mdpi.com Molecular docking studies further revealed that these compounds are potential inhibitors of MAO-A, suggesting a mechanism for their observed effects. mdpi.com
In the context of neuroprotection, pyrazole derivatives have also shown promise. For instance, certain carboxamide pyrazole derivatives have been evaluated for their anticonvulsive and neuroprotective properties. These compounds were found to offer significant protection against seizures and convulsions in animal models. nih.gov
The structural features of this compound, including the benzyl and trifluoromethyl groups, are often incorporated into centrally active compounds to enhance properties such as lipophilicity and metabolic stability, which can facilitate crossing the blood-brain barrier. The trifluoromethyl group, in particular, is a common substituent in many neuropharmacological agents.
While the specific neurobiological profile of this compound remains to be fully elucidated, the established neuropharmacological activities of the pyrazole scaffold, combined with its favorable structural motifs, make it a compound of interest for future investigations into its potential as a neuroprotective or anti-Parkinsonian agent.
Table 5: Neuropharmacological Potential of Selected Pyrazole Derivatives
| Compound Type | Biological Activity | Proposed Mechanism |
|---|---|---|
| 1,3,5-Trisubstituted-2-pyrazoline | Antidepressant, Anxiolytic | MAO-A Inhibition |
| Carboxamide Pyrazole | Anticonvulsant, Neuroprotective | Not specified |
Modulation of Ion Channels and Receptors (e.g., CFTR Potentiation)
The modulation of ion channels and receptors is a key mechanism of action for many therapeutic agents, and pyrazole derivatives have been identified as active modulators in this regard. While specific data on this compound is not available, research on related hydroxypyrazoline compounds has demonstrated their ability to potentiate the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an important ion channel. nih.gov
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional chloride ion channel. One of the therapeutic strategies for cystic fibrosis is the use of small molecules called potentiators, which enhance the activity of the CFTR channel. In a study on novel hydroxypyrazoline analogues, several compounds were identified as potent CFTR potentiators. nih.gov
One compound, in particular, showed high potentiation activity with EC50 values of 0.88 μM for wild-type CFTR and 4.45 μM for the ΔF508-CFTR mutant, which is the most common mutation in cystic fibrosis patients. nih.gov This compound was also found to significantly potentiate the chloride conductance of the G551D-CFTR mutant, with a maximal potentiation activity 1.9-fold higher than the well-known CFTR potentiator genistein. nih.gov Furthermore, when combined with VX-809, a corrector of ΔF508-CFTR, this hydroxypyrazoline potentiator significantly enhanced the functional rescue of the mutant protein. nih.gov
Another study identified an amino-carbonitrile-pyrazole as a CFTR activator that functions in a cAMP-independent manner. nih.gov This compound was also able to activate the ΔF508-CFTR mutant in human CF airway epithelial cells without the need for a cAMP agonist, which distinguishes it from other known potentiators. nih.gov
These findings demonstrate that the pyrazole scaffold can serve as a basis for the development of novel and effective CFTR modulators. The ability of these compounds to potentiate the function of both wild-type and mutant CFTR channels suggests their potential as therapeutic agents for the treatment of cystic fibrosis. The presence of the trifluoromethyl group in this compound could potentially influence its interaction with ion channels and receptors, making it a candidate for future screening in this area.
Table 6: CFTR Potentiation Activity of a Selected Hydroxypyrazoline Derivative
| CFTR Type | Activity (EC50) |
|---|---|
| Wild-Type CFTR | 0.88 ± 0.11 μM |
| ΔF508-CFTR | 4.45 ± 0.31 μM |
Other Reported Preclinical Biological Activities (e.g., Antiobesity, Antihyperglycemic, Antileishmanial)
In the realm of metabolic disorders, pyrazole derivatives have shown significant potential as antihyperglycemic agents. eurekaselect.com The mechanism of action for some of these compounds involves the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.gov One study on a pyrazolobenzothiazine derivative demonstrated potent inhibitory effects on both α-glucosidase and α-amylase, with IC50 values of 3.91 μM and 8.89 μM, respectively, which were superior to the standard drug acarbose. nih.gov
Furthermore, pyrazole-containing compounds have been investigated as inhibitors of sodium-glucose co-transporters (SGLTs), which are responsible for glucose reabsorption in the kidneys. eurekaselect.com Inhibition of SGLTs leads to increased glucose excretion in the urine, thereby lowering blood glucose levels. The pyrazole scaffold has been identified as a key component in the design of SGLT inhibitors.
The pyrazole nucleus is also a feature of some compounds investigated for their antiobesity effects. For example, the well-known cannabinoid-1 (CB1) receptor antagonist, rimonabant (B1662492), which was previously used as an antiobesity drug, contains a pyrazole core. While rimonabant was withdrawn from the market due to side effects, the pyrazole scaffold continues to be explored for the development of new antiobesity agents with improved safety profiles.
In the area of infectious diseases, pyrazole derivatives have demonstrated activity against the protozoan parasite Leishmania. researchgate.net This suggests that the pyrazole scaffold could be a valuable starting point for the development of new antileishmanial drugs, which are needed to combat this neglected tropical disease.
The diverse biological activities of pyrazole derivatives underscore the therapeutic potential of this heterocyclic system. The specific substitutions on the pyrazole ring, such as the benzyl and trifluoromethyl groups in this compound, can significantly influence the pharmacological profile of the compound, making it a candidate for screening in a wide array of biological assays.
Table 7: Enzyme Inhibitory Activity of a Pyrazolobenzothiazine Derivative
| Enzyme | Activity (IC50) |
|---|---|
| α-Glucosidase | 3.91 μM |
| α-Amylase | 8.89 μM |
Applications in Materials Science and Agrochemicals
Utilization in the Development of Advanced Materials
The trifluoromethyl-pyrazole core is integral to the design of advanced organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic solar cells. mdpi.com Research on trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, which can be synthesized from pyrazole (B372694) precursors, demonstrates the significant impact of this structural unit on the material's electronic properties. mdpi.com
These pyrazoloquinoline derivatives have been investigated as emitters in OLEDs and as donor materials in bulk heterojunction (BHJ) solar cells. The number and position of phenyl groups attached to the pyrazole core can modulate the emission properties and the energy levels (HOMO/LUMO) of the molecules. mdpi.com For instance, certain derivatives have been used to construct OLED devices that produce a deep bluish-green emission, with spectra in the range of 481–506 nm. mdpi.com In photovoltaic applications, active layers blending these pyrazole derivatives with polymers like poly(3-decylthiophene-2,5-diyl) have achieved notable power conversion efficiencies. mdpi.com The compound 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine serves as a key structural analogue, embodying the core components necessary for developing such advanced materials.
| Compound | Application | Key Performance Metric | Emission Wavelength (nm) | HOMO Level (eV) |
|---|---|---|---|---|
| 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol3) | BHJ Solar Cell | PCE ≈ 0.38% | - | -5.74 |
| 1-methyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol1) | OLED | Max Brightness: 11 cd/m² | 481 | -5.83 |
| 1-phenyl-3-methyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol2) | OLED | Max Brightness: 10 cd/m² | 481 | -5.85 |
| 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol4) | OLED | Max Brightness: 12 cd/m² | 506 | -5.91 |
Role in Dyes, Fluorescent Substances, and Pigments
Pyrazole derivatives are distinguished by their high synthetic versatility and are frequently used as the core scaffold for fluorescent compounds. nih.gov These molecules often exhibit desirable properties such as high quantum yields, photostability, and thermostability. nih.gov The fluorescence in these compounds typically arises from extended π-conjugated systems attached to the pyrazole ring. nih.govresearchgate.net
The 3-amino group present in this compound is a particularly important feature. Amino groups are known auxochromes that can enhance and modify the fluorescent properties of a molecule. Furthermore, this amino group provides a reactive site for further chemical modifications, allowing for the covalent attachment of the pyrazole scaffold to other molecules or for tuning the photophysical properties of the resulting dye. mdpi.comsciforum.net Research into various pyrazole-based systems has led to the development of fluorescent probes for bioimaging and chemosensors. nih.govrsc.org For example, pyrazole C-3 carbaldehydes have been used to synthesize fluorescent pyrazoles with quantum yields reaching up to 78%. researchgate.net This demonstrates the potential of functionalized pyrazoles, including amino-substituted variants, as building blocks for highly efficient fluorescent materials.
| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-b]pyridine derivative | 336 | 440 | Not Specified | nih.gov |
| Fluorescent pyrazole from La(OTf)3 catalysis | Not Specified | Not Specified | up to 0.78 | researchgate.net |
| 6-Phenyl Substituted Aminopyridine | 270 | 485 | 0.32 | mdpi.com |
| 2-amino-3-cyanopyridine derivative | ~350 | ~437 | Not Specified | sciforum.net |
Agrochemical Potential
The pyrazole scaffold is a cornerstone in the agrochemical industry, with numerous commercial products containing this heterocyclic ring. bibliomed.orgbibliomed.org The inclusion of a trifluoromethyl group is a common strategy in the design of modern pesticides, as it can significantly enhance the biological activity, metabolic stability, and lipid solubility of the molecule, thereby improving its efficacy and transport properties within the target organism. bibliomed.org
Derivatives of trifluoromethyl-pyrazole are known to exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal effects. researchgate.netmdpi.comnih.gov For example, novel diamide (B1670390) compounds that incorporate a pyrazole ring have been synthesized and tested for their pesticidal activities. mdpi.com Certain compounds from this class showed potent fungicidal effects against pathogens like Botrytis cinerea and significant insecticidal activity against pests such as Aphis craccivora and Plutella xylostella. mdpi.com In another study, 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles demonstrated excellent herbicidal activities against weeds like Digitaria sanguinalis L. nih.gov The structure of this compound contains the key trifluoromethyl-pyrazole-amine framework, positioning it as a highly relevant building block for the synthesis of new, potentially potent agrochemicals.
| Compound Class/Example | Activity Type | Target Organism | Observed Effect | Reference |
|---|---|---|---|---|
| Diamide with Pyrazole Ring (Compound III-26) | Fungicidal | Botrytis cinerea | Slightly higher activity than Fluxapyroxad | mdpi.com |
| Diamide with Pyrazole Ring (Compound I-4) | Insecticidal | Aphis craccivora | >78% lethal rate at 200 µg/mL | mdpi.com |
| Diamide with Pyrazole Ring (Compound I-1) | Insecticidal | Plutella xylostella | 76.7% mortality at 200 µg/mL | mdpi.com |
| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Herbicidal | Green Weeds | Bleaching activity | nih.gov |
Catalytic Applications of Pyrazole Derivatives
Organocatalysis in Asymmetric Synthesis
The field of organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high stereoselectivity. The primary amine functionality in 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine suggests its potential as an organocatalyst, particularly in asymmetric synthesis. Primary amines are a well-established class of organocatalysts that can activate substrates through the formation of enamines or iminium ions. rsc.org
Research has shown that pyrazole-containing compounds can be effective in asymmetric organocatalysis. For instance, N-aryl-5-aminopyrazoles have been successfully employed in the enantioselective aza-Friedel-Crafts reaction with β,γ-alkynyl-α-imino esters, catalyzed by a chiral spirocyclic phosphoric acid. researchgate.net This reaction yields pyrazole-based α-amino acid derivatives with high enantioselectivity, demonstrating the utility of the aminopyrazole scaffold in asymmetric C-C bond formation. researchgate.net
Furthermore, pyrazolone (B3327878) derivatives, which share the core pyrazole (B372694) ring structure, are widely used as nucleophiles in asymmetric Michael additions. An efficient organocatalytic asymmetric Michael addition of 4-substituted-pyrazol-5-ones to β-trifluoromethyl-α,β-unsaturated ketones has been developed, yielding chiral products with high enantioselectivity and diastereoselectivity. nih.gov While in this case the pyrazolone acts as a substrate rather than a catalyst, it highlights the compatibility of the pyrazole ring system within asymmetric organocatalytic transformations.
Given these precedents, this compound could potentially function as a primary amine organocatalyst. The amine group could react with carbonyl compounds to form reactive enamine intermediates, which could then participate in a variety of asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and α-functionalizations. The benzyl (B1604629) group at the N2 position and the trifluoromethyl group at the C5 position would likely influence the steric and electronic properties of the catalyst, thereby affecting its reactivity and selectivity.
Table 1: Examples of Organocatalytic Asymmetric Reactions with Pyrazole Derivatives
| Reaction Type | Pyrazole Derivative | Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |
| aza-Friedel-Crafts | N-aryl-5-aminopyrazoles | Chiral Spirocyclic Phosphoric Acid | Pyrazole-based α-amino acid derivatives | 73-99% | 67-98% | researchgate.net |
| Michael Addition | 4-substituted-pyrazol-5-ones | Dipeptide-based urea-amide tertiary amine | Chiral pyrazolone derivatives | up to 97% | up to 95% | nih.gov |
Metal-Catalyzed Reactions Facilitated by Pyrazole Ligands
The pyrazole ring system is a versatile scaffold for the design of ligands for metal-catalyzed reactions. The two adjacent nitrogen atoms in the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complex. Protic pyrazoles (those with an N-H bond) have been of particular interest as their proton-responsive nature can be exploited in catalysis. nih.govdntb.gov.ua
While this compound has a benzyl group at the N2 position and is therefore not a protic pyrazole in the traditional sense, the exocyclic primary amine group at the C3 position introduces an additional coordination site. This allows the molecule to potentially act as a bidentate ligand, coordinating to a metal center through one of the ring nitrogens and the exocyclic amine nitrogen.
The coordination chemistry of pyrazole-derived ligands is well-established, and they have been used to construct a variety of metal complexes with diverse applications. researchgate.net For example, pincer-type ligands incorporating protic pyrazole units have been used to create ruthenium and osmium complexes that are active in a range of catalytic transformations. nih.gov These include the dehydrogenation of formic acid and the disproportionation of hydrazine (B178648). nih.gov
The presence of the trifluoromethyl group in this compound is also noteworthy. This strongly electron-withdrawing group can significantly influence the electronic properties of the pyrazole ring and, consequently, the properties of any metal complex it forms. This could be advantageous in catalytic applications where electron-deficient metal centers are desired.
The potential of this compound as a ligand in metal-catalyzed reactions is broad. It could be used to synthesize complexes of various transition metals, such as palladium, copper, rhodium, and iridium, which are widely used in cross-coupling reactions, hydrogenations, and C-H activation reactions. The specific catalytic activity of such complexes would depend on the choice of metal, the other ligands present, and the reaction conditions.
Table 2: Examples of Metal-Catalyzed Reactions with Pyrazole-Based Ligands
| Reaction Type | Ligand Type | Metal | Application | Reference |
| Hydrazine Disproportionation | Protic pincer-type pyrazole | Iron | Catalytic N-N bond cleavage | nih.gov |
| Formic Acid Dehydrogenation | 2-(1H-pyrazol-3-yl)pyridine | Iridium | Hydrogen evolution | nih.gov |
| Catechol Oxidation | Tripodal pyrazole-based ligands | Copper(II) | Catecholase activity | researchgate.net |
Future Research Directions and Translational Potential
Exploration of Novel and Efficient Synthetic Pathways for Complex Analogues
The development of novel therapeutics based on the 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine scaffold hinges on the ability to synthesize complex and diverse analogues efficiently. Future research will likely move beyond traditional batch syntheses, which can be time-consuming and generate significant waste, towards more advanced and sustainable methodologies. thieme-connect.com
One of the most promising avenues is the adoption of continuous flow chemistry . This technology offers superior control over reaction parameters, enhanced safety, and improved scalability. galchimia.com Flow-based approaches have been successfully developed for various pyrazole (B372694) syntheses, including the construction of 3,5-disubstituted pyrazoles and highly functionalized fluorinated pyrazoles. rsc.orgmit.edu These systems can decrease reaction times from many hours to a matter of minutes and facilitate the safe use of reactive intermediates, which is particularly relevant for constructing densely functionalized pyrazole cores. mit.edumdpi.com A key advantage is the ability to create a modular "assembly line" where the core is synthesized and then sequentially modified in a continuous process, allowing for the rapid generation of a diverse library of analogues for screening. mit.edu
Another critical area is the development of expedited routes to fully substituted aminopyrazoles . The 5-aminopyrazole moiety is a crucial synthetic intermediate. beilstein-journals.org Recent strategies have focused on creating densely substituted 5-aminopyrazoles that can be further transformed through methods like palladium-catalyzed cross-coupling reactions. acs.org Such approaches allow for the swift introduction of significant molecular complexity, enabling the synthesis of analogues with diverse aryl and heteroaryl moieties at various positions on the pyrazole ring. acs.org Research into iodine-mediated three-component reactions also provides a convenient, metal-free catalytic process for constructing multi-substituted aminopyrazoles from readily available starting materials. tandfonline.com
These advanced synthetic strategies would be pivotal for exploring the structure-activity relationship (SAR) of the this compound scaffold by enabling access to a wide range of derivatives with modifications to the benzyl (B1604629) and trifluoromethyl groups, as well as substitutions at other positions of the pyrazole ring.
Advanced Computational Design for Targeted Drug Discovery
Computational methods are poised to revolutionize the discovery of drugs based on the this compound scaffold. These in silico techniques can significantly accelerate the identification of lead compounds and optimize their pharmacokinetic profiles before costly synthesis is undertaken. researchgate.net
High-Throughput Virtual Screening (HTVS) represents a powerful tool for rapidly screening vast chemical libraries against specific biological targets. chemmethod.com For pyrazole-based compounds, HTVS has been successfully used to identify novel inhibitors of key enzymes implicated in cancer, such as Cyclin-Dependent Kinase 8 (CDK8). researchgate.net This approach can efficiently filter millions of compounds to identify those with a high probability of binding to a target, saving immense time and resources compared to traditional high-throughput screening. chemmethod.com
Following initial screening, molecular docking and molecular dynamics simulations are employed to predict the binding modes and stability of the ligand-protein complexes. rsc.org These studies provide crucial insights into the specific interactions—such as hydrogen bonds and hydrophobic interactions—between the pyrazole analogue and the active site of the target protein. nih.govnih.gov For instance, docking studies on pyrazole derivatives have elucidated key binding interactions with targets like carbonic anhydrase and meprin α, guiding further structural modifications to enhance potency and selectivity. nih.govnih.gov
Furthermore, the early integration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property analysis is essential. Computational tools can predict the pharmacokinetic profiles of designed molecules, ensuring that candidates possess favorable properties like oral absorption and appropriate metabolic stability. rsc.org This early-stage analysis helps to minimize late-stage failures in drug development.
| Computational Technique | Application for Pyrazole-Based Drug Discovery | Key Benefit |
| High-Throughput Virtual Screening (HTVS) | Rapidly screen large compound libraries to identify potential inhibitors for specific targets (e.g., kinases). researchgate.net | Accelerates the discovery of hit compounds; cost-effective. |
| Molecular Docking | Predict the binding orientation and affinity of pyrazole analogues within the active site of a target protein. rsc.org | Provides insights into structure-activity relationships (SAR) to guide lead optimization. |
| Molecular Dynamics (MD) Simulations | Validate the stability of the predicted ligand-protein complex over time. rsc.org | Confirms the binding mode and stability of potent inhibitors. |
| ADMET Prediction | Evaluate pharmacokinetic properties (absorption, distribution, metabolism, excretion, toxicity) in silico. chemmethod.com | Reduces late-stage attrition by identifying compounds with poor drug-like properties early. |
Identification of New Biological Targets and Elucidation of Novel Mechanisms of Action
The structural features of this compound suggest it and its analogues could interact with a wide range of biological targets, offering potential treatments for various diseases. researchgate.net The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govfrontiersin.org
Future research will focus on identifying novel biological targets for this class of compounds. The trifluoromethyl group, known to enhance properties like metabolic stability and binding affinity, makes these analogues particularly interesting for screening against well-validated targets where existing inhibitors could be improved. researchgate.net Potential targets include:
Kinases: Many pyrazole derivatives are potent kinase inhibitors. nih.gov Analogues could be screened against various kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), BRAF, and VEGFR. nih.govnih.gov
Carbonic Anhydrases (CAs): Certain pyrazole derivatives have shown potent inhibitory effects against human CA isoforms I and II, suggesting potential applications in conditions where CA inhibition is beneficial. nih.gov
Nuclear Receptors and Transcription Factors: A novel class of 3,5-bis(trifluoromethyl)pyrazoles was found to regulate the NFAT transcription factor, a key player in the immune response, via a mechanism distinct from current immunosuppressive drugs. acs.org This highlights the potential to discover analogues of this compound with entirely new mechanisms of action.
Elucidating these mechanisms is a critical step. For promising anticancer analogues, studies would investigate their effects on the cell cycle, apoptosis induction, and inhibition of tumor growth in xenograft models. nih.gov For example, pyrazole-based CDK2 inhibitors have been shown to induce apoptosis and cause cell cycle arrest, confirming their mechanism of action. rsc.org Identifying a novel mechanism, such as the regulation of a transcription factor, could open up new therapeutic paradigms. acs.org
Development of Structure-Based Drug Design Principles for Specific Applications
A systematic exploration of the Structure-Activity Relationships (SAR) is crucial for optimizing the therapeutic potential of the this compound core. researchgate.net This involves synthesizing a library of analogues and evaluating how specific structural modifications impact biological activity against a chosen target.
Key structural features to investigate would include:
Substituents on the Benzyl Ring: The position and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the phenyl ring of the benzyl group can significantly influence binding affinity and selectivity. frontiersin.org
Modifications at the N1 Position: While the subject compound is substituted at the N2 position, exploring analogues with substitution at the N1 position of the pyrazole ring is a common strategy that can dramatically alter activity. nih.gov
Functionalization at the C4 Position: The C4 position of the pyrazole ring is often a target for electrophilic substitution and can be functionalized to introduce additional binding interactions. researchgate.net
The Amino Group at C3: The amino group can be acylated or otherwise modified to explore its role in target binding and potentially serve as a handle for creating fused heterocyclic systems with different pharmacological profiles. tandfonline.com
For example, in the development of pyrazole-based meprin inhibitors, it was found that while a 3,5-diphenylpyrazole (B73989) was a potent starting point, N-substitution decreased activity, whereas introducing specific moieties at the C4 position was critical for achieving selectivity. nih.gov Similarly, for pyrazole-based anticancer agents, attaching a thiazole (B1198619) moiety has been shown to enhance cytotoxic efficacy. frontiersin.org By systematically applying these principles, analogues of this compound can be rationally designed to maximize potency and selectivity for a specific biological target, leading to more effective and safer therapeutics.
Sustainable and Scalable Production Methods
For any promising therapeutic candidate to be viable, its synthesis must be sustainable and scalable. Future research will heavily focus on developing "green" synthetic protocols for this compound and its derivatives. nih.gov This aligns with a broader shift in the pharmaceutical industry towards environmentally benign chemical practices. benthamdirect.com
Key areas of development include:
Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions, is a primary goal. nih.govresearchgate.net The use of recyclable, non-toxic catalysts, such as bio-organic catalysts or nano-catalysts, is also being explored. researchgate.net
Energy-Efficient Techniques: Alternative energy sources like microwave irradiation and ultrasound are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.orgrsc.org These methods are highly efficient and can dramatically reduce energy consumption. rsc.org
Atom Economy: Multicomponent reactions (MCRs) are particularly attractive as they combine three or more reactants in a single step to form a complex product, maximizing atom economy and reducing waste. mdpi.com Various MCRs have been developed for the efficient, one-pot synthesis of pyrazole-containing heterocycles. mdpi.com
Mechanochemistry: Synthesis via ball milling is an emerging solvent-free technique that uses mechanical force to induce chemical reactions. It is an economical and environmentally friendly process that has been successfully applied to the synthesis of pyranopyrazoles. nih.gov
| Green Chemistry Approach | Application in Pyrazole Synthesis | Environmental Benefit |
| Microwave-Assisted Synthesis | One-pot synthesis of pyrano[2,3-c]pyrazoles and other fused systems. rsc.org | Drastically reduced reaction times (minutes vs. hours) and lower energy consumption. rsc.org |
| Ultrasound Irradiation | Synthesis under milder conditions, suitable for sensitive substrates. rsc.org | Alternative energy source that can improve yields and reduce byproducts. |
| Solvent-Free Reactions | Multicomponent synthesis of pyranopyrazoles under solvent-free conditions. rsc.org | Eliminates the use and disposal of hazardous organic solvents. |
| Aqueous Media | Four-component reactions to form pyrano[2,3-c]pyrazoles in water at room temperature. mdpi.com | Uses a non-toxic, inexpensive, and environmentally safe solvent. |
| Mechanochemistry (Ball Milling) | Synthesis of dihydropyrano[2,3-c]pyrazole derivatives. | Solvent-free, economical, and highly efficient process. |
By integrating these sustainable practices, the production of this compound and its clinically relevant analogues can be made more efficient, cost-effective, and environmentally responsible, facilitating their translation from laboratory research to clinical application.
Q & A
Q. What are the common synthetic routes for 2-Benzyl-5-(trifluoromethyl)pyrazol-3-amine, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Pyrazole Ring Formation : React α,β-unsaturated esters with malononitrile in NaOMe/MeOH to form pyridine intermediates, followed by hydrazine hydrate under microwave irradiation (140°C) .
- Functionalization : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in acetonitrile at 0°C .
- Optimization :
Q. How can structural characterization of this compound derivatives be performed?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve tautomeric forms and confirm regiochemistry .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify tautomers (e.g., 1H- vs. 2H-pyrazol-3-amine) via chemical shifts of NH₂ and ring protons .
- ¹⁹F NMR : Confirm trifluoromethyl group integrity and electronic effects .
- Mass Spectrometry : LC-ESI-MS validates molecular weight and fragmentation patterns .
Q. What is the impact of tautomerism on the stability and reactivity of pyrazol-3-amine derivatives?
Methodological Answer:
- Thermodynamic Stability : The 1H-pyrazol-3-amine tautomer is 1.6 kcal/mol more stable than the 2H-form, as shown by DFT calculations .
- Experimental Confirmation :
- Use variable-temperature NMR to observe tautomeric equilibria.
- Crystallize derivatives under controlled conditions to isolate dominant tautomers .
Advanced Research Questions
Q. How can regioselectivity challenges in Ullmann and acylation reactions of pyrazol-3-amine derivatives be addressed?
Methodological Answer:
- Ullmann Reaction :
- N1 vs. N2 Selectivity : Use CuI/1,10-phenanthroline catalysts in DMF at 100°C to favor N1-arylation (yields >80%) .
- Acylation :
- Competitive Sites : Screen acylating agents (e.g., acetyl chloride vs. benzoyl chloride) in THF with DMAP to direct reactivity toward NH₂ or ring nitrogen .
- Case Study : For 4-bromo derivatives, steric hindrance at N1 shifts acylation to the C3-NH₂ group .
Q. How should researchers resolve contradictions in literature regarding derivatization sites?
Methodological Answer:
Q. What role does the trifluoromethyl group play in enhancing biological activity?
Methodological Answer:
- Mechanistic Insights :
- Lipophilicity : The -CF₃ group increases logP, improving membrane permeability (measured via PAMPA assays) .
- Electronic Effects : Withdraw electrons to stabilize ligand-target interactions (e.g., kinase inhibition) .
- Case Study : In Plasmodium falciparum studies, -CF₃ derivatives showed 10-fold higher potency than non-fluorinated analogs .
Q. What strategies enable efficient bromination and cross-coupling of pyrazol-3-amine derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
